molecular formula C7H4ClF3 B14012988 4-Chloro-1,2,3-trifluoro-5-methylbenzene

4-Chloro-1,2,3-trifluoro-5-methylbenzene

Cat. No.: B14012988
M. Wt: 180.55 g/mol
InChI Key: NOHBFAVLOPYGIE-UHFFFAOYSA-N
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Description

o-Chlorotrifluorotoluene: is an organic compound with the molecular formula C7H4ClF3 . It is a derivative of toluene where one hydrogen atom on the benzene ring is replaced by a chlorine atom and three fluorine atoms. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: o-Chlorotrifluorotoluene can be synthesized by coupling an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst. The reaction is typically carried out under controlled conditions to ensure high yield and purity.

    Industrial Production: Industrially, o-chlorotrifluorotoluene is produced by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium cyanide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products like o-trifluoromethylphenol or o-trifluoromethylbenzonitrile can be formed.

    Oxidation Products: Compounds like o-trifluoromethylbenzoic acid.

    Reduction Products: Compounds like o-trifluoromethylbenzyl alcohol.

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • Investigated for its potential use in drug development due to its unique chemical structure.

Industry:

Mechanism of Action

The mechanism by which o-chlorotrifluorotoluene exerts its effects is primarily through its interactions with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in synthetic chemistry. Its molecular targets and pathways are often related to its ability to undergo substitution and addition reactions, which are crucial in the synthesis of more complex molecules .

Comparison with Similar Compounds

    Trifluorotoluene (C7H5F3): Similar in structure but lacks the chlorine atom.

    Chlorotoluene (C7H7Cl): Similar but lacks the trifluoromethyl group. Used in the production of dyes and pharmaceuticals.

Uniqueness:

Properties

Molecular Formula

C7H4ClF3

Molecular Weight

180.55 g/mol

IUPAC Name

4-chloro-1,2,3-trifluoro-5-methylbenzene

InChI

InChI=1S/C7H4ClF3/c1-3-2-4(9)6(10)7(11)5(3)8/h2H,1H3

InChI Key

NOHBFAVLOPYGIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)F)F)F

Origin of Product

United States

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